![molecular formula C10H14N2 B1422758 5,6,7,8-Tetrahydroquinolin-2-ylmethanamine CAS No. 1351972-02-5](/img/structure/B1422758.png)
5,6,7,8-Tetrahydroquinolin-2-ylmethanamine
Overview
Description
5,6,7,8-Tetrahydroquinolin-2-ylmethanamine is a derivative of tetrahydroquinoline, which is a class of compounds containing a quinoline moiety with four additional hydrogen atoms . Quinolines and their derivatives are often found in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for 5,6,7,8-Tetrahydroquinolin-2-ylmethanamine are not available, tetrahydroquinoline derivatives can be synthesized through various methods. For instance, one approach involves a two-step reaction between enaminones and acylating agents, followed by electrophilic cyclization .Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives typically includes a bicyclic system with a nitrogen atom in one of the rings . The exact structure would depend on the specific substituents attached to the tetrahydroquinoline core.Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions. For example, the Mannich aminomethylation of a related compound led to the formation of a heterocyclic system containing an annelated azabicyclic fragment .Scientific Research Applications
Environmental Chemistry
Lastly, research could explore the environmental fate of this compound, including its biodegradability and potential to form harmful byproducts, which is essential for assessing its environmental impact.
Each of these fields offers a unique perspective on the applications of 5,6,7,8-Tetrahydroquinolin-2-ylmethanamine and demonstrates the compound’s versatility in scientific research. While the current information is based on the compound’s chemical structure and potential reactivity, further empirical research is necessary to fully understand and develop these applications .
properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h5-6H,1-4,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROUBOHYEHBANQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-2-ylmethanamine | |
CAS RN |
1351972-02-5 | |
Record name | 5,6,7,8-tetrahydroquinolin-2-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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